- Synthesis and antioxidant activity of isoflavones and isoflavanonesChimica Acta Turcica, 1992, 19(2), 121-8,
Cas no 970-48-9 (Alfalone)

Alfalone structure
Nome del prodotto:Alfalone
Alfalone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
- Isoflavone, 6-hydroxy-4′,7-dimethoxy- (7CI, 8CI)
- 6-Hydroxy-7,4′-dimethoxyisoflavone
- Alfalone
- Alfalone (isoflavone)
- 6-Hydroxy-7,4'-dimethoxyisoflavone
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one
- 6-Hydroxy-4',7-dimethoxyisoflavone
- 4H-1-Benzopyran-4-one, 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-
- 7-Methoxy-3-(4-methoxyphenyl)-6-oxidanyl-chromen-4-one
- CHEMBL3982563
- 970-48-9
- AKOS027380838
- CHEBI:174838
- 9NJ9MMB4ZA
- 6-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
- 4',7-DIMETHOXY-6-HYDROXYISOFLAVONE
- LMPK12050105
- Isoflavone, 6-hydroxy-4',7-dimethoxy-
- DTXSID301297861
- STL434860
- 6-Hydroxy-7,4a(2)-dimethoxyisoflavone
- G83875
-
- Inchi: 1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-16(21-2)14(18)7-12(15)17(13)19/h3-9,18H,1-2H3
- Chiave InChI: CQULNEWSZBPFNL-UHFFFAOYSA-N
- Sorrisi: O=C1C2C(=CC(=C(C=2)O)OC)OC=C1C1C=CC(OC)=CC=1
Proprietà calcolate
- Massa esatta: 298.08412354g/mol
- Massa monoisotopica: 298.08412354g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 65Ų
Proprietà sperimentali
- Densità: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 246-247 ºC
- Solubilità: Quasi insolubile (0,051 g/l) (25°C),
Alfalone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | A214920-1mg |
Alfalone |
970-48-9 | 1mg |
$ 620.00 | 2022-06-08 | ||
TRC | A214920-2.5mg |
Alfalone |
970-48-9 | 2.5mg |
$ 1005.00 | 2022-06-08 | ||
TRC | A214920-4mg |
Alfalone |
970-48-9 | 4mg |
$ 1650.00 | 2022-06-08 | ||
A2B Chem LLC | AX44758-1mg |
Alfalone |
970-48-9 | 95% | 1mg |
$68.00 | 2024-07-18 |
Alfalone Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate ; 10 min, 120 °C; 120 °C → rt
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ; 30 min, 80 °C
Riferimento
- Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activitiesChemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine ; 4 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis of isoflavones via base-catalysed condensation reaction of deoxybenzoinJournal of Chemical Research, 2008, (12), 683-685,
Synthetic Routes 4
Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ; 8 d, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Riferimento
- Biotransformation of isoflavones by Aspergillus niger, as biocatalystJournal of Molecular Catalysis B: Enzymatic, 2004, 27(2-3), 91-95,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: Boron trifluoride etherate Solvents: Dimethylformamide ; cooled; 50 - 60 °C
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
1.2 Reagents: Methanesulfonyl chloride, compd. with N,N-dimethylformamide (1:1) ; 50 - 60 °C; 2 h, 70 °C; cooled
1.3 Solvents: Water ; overnight, rt
Riferimento
- Free-Radical-Scavenging, Antityrosinase, and Cellular Melanogenesis Inhibitory Activities of Synthetic IsoflavonesChemistry & Biodiversity, 2015, 12(6), 963-979,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic ActivityJournal of Natural Products, 2016, 79(5), 1429-1438,
Alfalone Raw materials
- Ethanone, 1-(2,5-dihydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-
- 4',7-Dimethoxyisoflavone
- 2-Methoxybenzene-1,4-diol
- 4-Methoxyphenylacetic acid
Alfalone Preparation Products
Alfalone Letteratura correlata
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso